molecular formula C17H23NO4 B10903772 5,5-Dimethyl-3-[(3,4,5-trimethoxyphenyl)amino]cyclohex-2-en-1-one

5,5-Dimethyl-3-[(3,4,5-trimethoxyphenyl)amino]cyclohex-2-en-1-one

Cat. No.: B10903772
M. Wt: 305.4 g/mol
InChI Key: ZVORVVHVVXSAFD-UHFFFAOYSA-N
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Description

5,5-dimethyl-3-(3,4,5-trimethoxyanilino)-2-cyclohexen-1-one is an organic compound that belongs to the class of cyclohexenones This compound is characterized by the presence of a cyclohexenone ring substituted with a 3,4,5-trimethoxyanilino group and two methyl groups at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-3-(3,4,5-trimethoxyanilino)-2-cyclohexen-1-one typically involves the following steps:

    Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through the aldol condensation of acetone with an appropriate aldehyde, followed by cyclization.

    Introduction of the Trimethoxyanilino Group: The 3,4,5-trimethoxyanilino group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 3,4,5-trimethoxyaniline with a suitable electrophile, such as a halogenated cyclohexenone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-3-(3,4,5-trimethoxyanilino)-2-cyclohexen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol ring.

    Substitution: The trimethoxyanilino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (chlorine, bromine) and nitrating agents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

5,5-dimethyl-3-(3,4,5-trimethoxyanilino)-2-cyclohexen-1-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.

    Materials Science: It can be used in the development of organic materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a bioactive agent.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-3-(3,4,5-trimethoxyanilino)-2-cyclohexen-1-one involves its interaction with specific molecular targets. The trimethoxyanilino group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The cyclohexenone ring can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-dimethyl-3-(3,4-dimethoxyanilino)-2-cyclohexen-1-one
  • 5,5-dimethyl-3-(3,4,5-trimethoxyphenyl)-2-cyclohexen-1-one
  • 5,5-dimethyl-3-(3,4,5-trimethoxybenzyl)-2-cyclohexen-1-one

Uniqueness

5,5-dimethyl-3-(3,4,5-trimethoxyanilino)-2-cyclohexen-1-one is unique due to the presence of the trimethoxyanilino group, which imparts specific electronic and steric properties. This makes the compound particularly interesting for applications in medicinal chemistry and materials science, where these properties can be leveraged for specific functions.

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

5,5-dimethyl-3-(3,4,5-trimethoxyanilino)cyclohex-2-en-1-one

InChI

InChI=1S/C17H23NO4/c1-17(2)9-12(6-13(19)10-17)18-11-7-14(20-3)16(22-5)15(8-11)21-4/h6-8,18H,9-10H2,1-5H3

InChI Key

ZVORVVHVVXSAFD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC(=C(C(=C2)OC)OC)OC)C

Origin of Product

United States

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